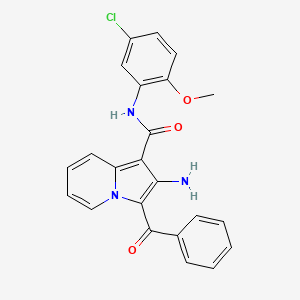

2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3/c1-30-18-11-10-15(24)13-16(18)26-23(29)19-17-9-5-6-12-27(17)21(20(19)25)22(28)14-7-3-2-4-8-14/h2-13H,25H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHQMZUSYBDTCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation, where benzoyl chloride reacts with the indolizine core in the presence of a Lewis acid catalyst.

Amination and Carboxamide Formation: The final steps involve introducing the amino group and forming the carboxamide linkage through reactions with suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and developing new drugs.

Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or anti-inflammatory agent.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Carboxamide Derivatives

Key Structural and Functional Differences

Core Heterocycle

- Indolizine vs. Indole: The indolizine core in the target compound is bicyclic, while indole derivatives (e.g., compounds 8–12, 15, 16, 18) are monocyclic. This structural difference may influence binding affinity to biological targets due to variations in planarity and steric hindrance .

Substituent Effects

- Electron-Donating/Accepting Groups : The 5-chloro-2-methoxyphenyl group in the target compound combines a chloro (electron-withdrawing) and methoxy (electron-donating) substituent, which may modulate solubility and metabolic stability compared to the simpler 5-chloroindole derivatives in .

- Benzoyl vs.

Pharmacological Implications

- Lipid-Lowering Potential: Compounds 8–12, 15, 16, 18 () demonstrated significant lipid-lowering effects, suggesting that the indole carboxamide scaffold is promising for hyperlipidemia. The indolizine analogue may exhibit enhanced activity due to improved bioavailability from its bicyclic structure, though experimental validation is required .

- Antimicrobial Activity : Compound 4 () highlights the role of hydrazinecarboxamide and imidazole groups in antimicrobial applications. The absence of these groups in the target compound suggests divergent therapeutic applications .

Biological Activity

The compound 2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide (CAS Number: 898436-97-0) is a member of the indolizine class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C23H18ClN3O3

- Molecular Weight : 419.9 g/mol

- Structure : The compound features an indolizine core with various substituents that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The structural features allow it to modulate these targets effectively, leading to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide . For instance, related indolizine derivatives have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | GI50 (µM) |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 0.72 | 0.21 |

| Compound B | A2780 (Ovarian) | 0.94 | 0.35 |

| Compound C | HCT116 (Colon) | 1.50 | 0.75 |

These findings suggest that the compound may exert similar effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Mechanism of Cytotoxicity

The cytotoxic effects observed in various studies can be linked to the generation of reactive oxygen species (ROS), which play a critical role in mediating apoptosis in cancer cells. For example, compounds structurally related to 2-amino-3-benzoyl-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide have been shown to significantly increase ROS levels in treated cancer cell lines, leading to enhanced cytotoxicity.

Case Studies

-

Study on Indolizine Derivatives :

- A series of indolizine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.

- Results indicated that specific substitutions on the indolizine scaffold enhanced anticancer activity, with some derivatives achieving IC50 values as low as 0.094 µM against mutant EGFR pathways .

- Evaluation of Antimicrobial Properties :

Q & A

Q. What synthetic strategies are employed to construct the indolizine core in this compound?

The indolizine core is synthesized via cyclization reactions, often starting with Friedel-Crafts acylation to introduce the benzoyl group. For example, benzoyl chloride reacts with methoxy-substituted anilines under acidic conditions to form the benzoylated intermediate. Subsequent cyclization with amino-containing precursors (e.g., via Buchwald-Hartwig coupling) forms the indolizine scaffold. Purification typically involves recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- 1H/13C NMR : Identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range).

- HRMS : Confirms molecular weight (C24H20ClN3O3, exact mass 457.119 Da).

- IR Spectroscopy : Detects carbonyl stretches (~1650–1700 cm⁻¹ for amide and benzoyl groups).

- X-ray crystallography (if available): Resolves stereochemical details and bond angles .

Q. What initial biological screening approaches are used to assess its activity?

Standard assays include:

- Enzymatic inhibition : Kinase or protease activity measured via fluorometric/colorimetric kits.

- Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7).

- Antimicrobial testing using MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (DFT) predict reaction pathways and transition states. For example:

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Solutions include:

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity if cell-based assays show variability.

- Meta-analysis : Pool data from multiple studies to identify outliers (e.g., via ANOVA or mixed-effects models).

- Proteomics : Identify off-target interactions that may explain divergent results .

Q. How can reactor design improve scalability while maintaining purity?

- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., acylation).

- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress in real time.

- Catalyst immobilization : Reusable catalysts (e.g., Pd on mesoporous silica) reduce costs and waste .

Methodological Challenges and Solutions

Addressing low yields in the final cyclization step

- Optimized conditions : Increase temperature (reflux in acetic acid) or use microwave assistance (reduces time from 12 h to 30 min) .

- Catalyst screening : Test Pd(OAc)2/XPhos for Buchwald-Hartwig coupling efficiency.

Handling hygroscopic intermediates during synthesis

- Dry solvents : Use molecular sieves in DMF or THF.

- Inert atmosphere : Conduct reactions under N2/Ar to prevent hydrolysis of the amide bond .

Key Considerations for Researchers

- Safety : Store at -20°C in amber vials to prevent photodegradation .

- Data Reproducibility : Report detailed reaction conditions (e.g., solvent grade, humidity levels).

- Collaboration : Partner with computational chemists for reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.